molecular formula C18H33ClO B7804181 cis-Vaccenoyl chloride

cis-Vaccenoyl chloride

Cat. No.: B7804181
M. Wt: 300.9 g/mol
InChI Key: WYUXJEJFKYBBMZ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Vaccenoyl chloride can be synthesized through the chlorination of cis-vaccenic acid. The reaction typically involves the use of thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is typically conducted in a controlled environment to manage the exothermic nature of the chlorination reaction .

Chemical Reactions Analysis

Types of Reactions: cis-Vaccenoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-vaccenoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biochemical systems, it can interact with enzymes and other proteins, affecting their activity and function .

Biological Activity

Introduction

cis-Vaccenoyl chloride is an acyl chloride derived from cis-vaccenic acid, a monounsaturated fatty acid commonly found in various natural sources. This compound plays a significant role in organic synthesis and biochemical research, particularly in the study of lipid metabolism and protein acylation. Understanding its biological activity is crucial for its applications in medicinal chemistry, biochemistry, and molecular biology.

Chemical Properties

  • Molecular Formula : C18H33ClO
  • Molecular Weight : 304.91 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents like dichloromethane and chloroform

Biological Activity Overview

  • Acylation Reactions : this compound is primarily used as an acylating agent in organic synthesis. It can introduce the cis-vaccenoyl group into various substrates, facilitating the study of lipid-related biological processes.
  • Protein Modification : The compound has been shown to modify proteins through acylation, influencing their function and stability. This is particularly relevant in the context of post-translational modifications (PTMs) that regulate protein activity.
  • Fatty Acid Metabolism : Research indicates that this compound may impact fatty acid metabolism, particularly in microbial systems where it can alter membrane fluidity and function.

Table 1: Summary of Biological Activities

Activity TypeDescription
Acylation AgentUsed to introduce cis-vaccenoyl groups into substrates
Protein ModificationAlters protein function through acylation
Lipid MetabolismInfluences fatty acid synthesis and membrane properties in microorganisms

Case Study 1: Protein Acylation Mechanisms

A study investigated the role of this compound in the acylation of Wnt proteins, which are crucial for cellular signaling pathways. The research highlighted how the introduction of the cis-vaccenoyl group affected the structural conformation and activity of these proteins, thereby influencing cellular growth and differentiation processes .

Case Study 2: Impact on Microbial Fatty Acid Synthesis

In a comparative genomic study of Escherichia coli, mutations leading to increased production of cis-vaccenic acid were linked to enhanced pressure tolerance. The V43G mutation in the acyl carrier protein was identified as a key factor promoting stronger binding to enzymes involved in fatty acid biosynthesis, suggesting that this compound could play a role in adaptive responses to environmental stressors .

Table 2: Key Findings from Research Studies

Study FocusKey Findings
Wnt Protein AcylationThis compound enhances Wnt protein activity through acylation
Microbial AdaptationMutations promoting cis-vaccenic acid synthesis enhance pressure tolerance

Properties

IUPAC Name

(Z)-octadec-11-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUXJEJFKYBBMZ-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95548-26-8
Record name cis-Vaccenoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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